Tamandarin B

Description

Properties

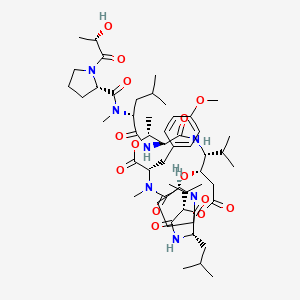

Molecular Formula |

C53H83N7O14 |

|---|---|

Molecular Weight |

1042.3 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[[(3S,6S,10S,11R,14S,15R,18S,21S)-10-hydroxy-18-[(4-methoxyphenyl)methyl]-15,19-dimethyl-3-(2-methylpropyl)-2,5,8,13,17,20-hexaoxo-6,11-di(propan-2-yl)-7,16-dioxa-1,4,12,19-tetrazabicyclo[19.3.0]tetracosan-14-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H83N7O14/c1-28(2)24-36-50(68)60-23-15-17-38(60)52(70)58(12)40(26-34-18-20-35(72-13)21-19-34)53(71)73-33(10)44(47(65)55-43(30(5)6)41(62)27-42(63)74-45(31(7)8)48(66)54-36)56-46(64)39(25-29(3)4)57(11)51(69)37-16-14-22-59(37)49(67)32(9)61/h18-21,28-33,36-41,43-45,61-62H,14-17,22-27H2,1-13H3,(H,54,66)(H,55,65)(H,56,64)/t32-,33+,36-,37-,38-,39+,40-,41-,43+,44-,45-/m0/s1 |

InChI Key |

VFCVQRSICIMDEG-JTWNPRKOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H]([C@H](CC(=O)O[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C(C)C)O)C(C)C)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]4CCCN4C(=O)[C@H](C)O |

Canonical SMILES |

CC1C(C(=O)NC(C(CC(=O)OC(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C)O |

Synonyms |

tamandarin B |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Advanced Characterization of Tamandarin B

Biological Sources and Ecological Aspects of Tamandarin B Isolation

This compound, along with its structural analog Tamandarin A, was first isolated from an unidentified Brazilian marine ascidian belonging to the family Didemnidae. acs.orgnih.govresearchgate.net Ascidians, commonly known as sea squirts, are marine invertebrate filter-feeders that have proven to be a rich source of novel secondary metabolites. researchgate.net Specifically, this compound has been isolated from ascidians of the genus Didemnum. mdpi.com Other species from which Tamandarins have been isolated include Trididemnum solidum, Trididemnum cyanophorum, and Aplidium albicans. nih.govresearchgate.net

The production of such complex molecules by marine organisms is often linked to their ecological interactions, including defense mechanisms against predators, competition for space, or symbiotic relationships with microorganisms. researchgate.net In the case of didemnids, it is hypothesized that some of the bioactive compounds isolated from them may be produced by symbiotic cyanobacteria, such as those of the genus Prochloron, which are obligate symbionts found in several ascidian species of the Didemnidae family. nih.gov

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of this compound from its natural source is a meticulous process that relies on a combination of chromatographic techniques to separate it from a complex mixture of other metabolites. banglajol.info

High-Resolution Liquid Chromatography in Natural Product Isolation

High-performance liquid chromatography (HPLC) is an indispensable tool in the purification of complex natural products like this compound. banglajol.info Following initial extraction and preliminary fractionation, reversed-phase HPLC (RP-HPLC) is often employed for final purification. This technique separates compounds based on their hydrophobicity, allowing for the isolation of pure this compound from closely related structural analogs and other impurities. escholarship.org The use of high-resolution columns and optimized solvent gradients is crucial for achieving the high purity required for structural elucidation and biological testing.

Preparative Scale Isolation Methodologies

To obtain sufficient quantities of this compound for detailed analysis, preparative scale chromatography is necessary. This often begins with column chromatography using silica (B1680970) gel as the stationary phase. scispace.com A gradient of solvents with increasing polarity is used to elute fractions of decreasing hydrophobicity. mdpi.com These fractions are then monitored by thin-layer chromatography (TLC) to identify those containing the target compound. scispace.com For more complex separations, techniques like high-speed counter-current chromatography (HSCCC) can be employed, which partitions compounds between two immiscible liquid phases, thereby avoiding issues of irreversible adsorption to solid supports that can occur with traditional column chromatography. mdpi.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric methods. mdpi.com

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of organic molecules. mdpi.com For a complex molecule like this compound, multidimensional NMR experiments are essential. These include:

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. nih.govnih.gov

¹³C NMR: Reveals the carbon framework of the molecule. scispace.comnih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular fragments.

A significant challenge in the structural elucidation of natural products is the determination of stereochemistry. uou.ac.in For this compound, which contains multiple chiral centers, advanced NMR techniques are used to assign the relative and absolute configurations of these centers. For instance, the relative stereochemistry of the statine (B554654) amino acid residue within this compound can be determined using ¹H NMR by analyzing chemical shifts and coupling constants of the α-methylene protons without the need for chemical degradation. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Connectivity Analysis

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound/Analog | ¹H NMR (MHz, Solvent) | Key ¹³C NMR Shifts (ppm, Solvent) | HRMS (m/z) Calculated | HRMS (m/z) Found |

| This compound Side Chain Analog | 500, CDCl₃ | 21.2, 22.3, 23.3, 24.9, 26.1, 31.1, 32.1, 37.2, 47.5, 57.8, 58.5, 66.9, 128.1, 128.3, 128.5, 136.5, 163.6, 170.9, 172.6, 198.7 | C₂₂H₃₀N₂O₅Na: 425.2052 | 425.2040 nih.gov |

| This compound Side Chain Analog | 500, CDCl₃ | 20.4, 21.3, 23.1, 24.8, 28.3, 32.1, 37.4, 46.5, 55.6, 56.8, 65.5, 66.6, 128.0, 128.4, 128.6, 135.6, 171.1, 172.1, 173.2 | C₂₂H₃₂N₂O₅Na: 427.2209 | 427.2194 nih.gov |

| This compound Side Chain Analog | 500, CDCl₃ | 21.2, 23.7, 24.6, 28.2, 32.4, 37.4, 56.0, 57.2, 66.5, 80.1, 127.3, 128.2, 128.5, 135.7, 155.4, 156.2, 172.26 | C₁₉H₂₉NO₄Na: 358.1995 | 358.1990 nih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing unequivocal proof of a molecule's absolute configuration. The technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise spatial coordinates of each atom can be determined.

A thorough review of the scientific literature, including the initial report of the isolation of this compound by Vervoort, Fenical, and Epifanio in 2000, reveals a notable absence of any published X-ray crystallographic data for this compound. nih.gov The original study and subsequent research on this compound and its analogues have relied on other methods for stereochemical assignment. researchgate.netscispace.commdpi.com This suggests that researchers may have been unable to obtain a single crystal of this compound of suitable quality for X-ray diffraction analysis, a common challenge in the study of complex natural products.

Table 1: X-ray Crystallography Data for this compound

| Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Data Collection Reference | Not Available |

Data not available in published scientific literature.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are powerful tools for investigating the stereochemistry of compounds in solution. The two most common techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This differential absorption, known as the Cotton effect, provides information about the stereochemical environment of chromophores within the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Despite the utility of these techniques, a comprehensive search of the scientific literature indicates that no experimental CD or ORD spectra for this compound have been published. The original structure elucidation of this compound determined the absolute configurations of its constituent amino acids after acid and alkaline hydrolysis, followed by analysis of their Marfey derivatives. nih.gov While conformational analysis of the closely related Tamandarin A was performed using NMR data, similar chiroptical studies for this compound are not reported. nih.gov

Table 2: Chiroptical Data for this compound

| Method | Wavelength (nm) | Molar Ellipticity / Specific Rotation | Solvent | Reference |

| Circular Dichroism (CD) | Not Available | Not Available | Not Available | Not Available |

| Optical Rotatory Dispersion (ORD) | Not Available | Not Available | Not Available | Not Available |

Data not available in published scientific literature.

Biosynthetic Investigations of Tamandarin B

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of Tamandarin B is believed to closely mirror that of its structural relative, didemnin (B1252692) B. nih.govencyclopedia.pubresearchgate.netupenn.edu Didemnins (B1670499) are produced by the marine α-proteobacterium Tistrella mobilis. nih.govnih.govacs.org The core structure of these molecules is assembled by a large, multifunctional enzyme complex known as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). nih.govresearchgate.netacs.orgkaust.edu.sa

The proposed biosynthetic pathway for didemnins, and by extension this compound, involves a modular assembly-line mechanism. researchgate.netuzh.ch Each module of the NRPS/PKS enzyme is responsible for the incorporation and modification of a specific amino acid or a short carboxylic acid precursor. The growing peptide chain is passed from one module to the next, where it is elongated and sometimes chemically altered (e.g., through methylation or epimerization). uzh.ch

While specific precursor incorporation studies for this compound are not extensively documented in publicly available research, studies on the closely related didemnins provide significant insights. Isotope-labeling studies on didemnins have helped to identify the origins of the various amino and keto acid residues within their structures. nih.gov Given the structural similarity, it is highly probable that this compound is assembled from a similar set of proteinogenic and non-proteinogenic amino acid precursors, as well as a polyketide-derived unit. The key difference in the side chain of this compound compared to didemnin B suggests a variation in the starter unit utilized by the NRPS-PKS assembly line.

A fascinating aspect of didemnin biosynthesis is the "prodrug" activation mechanism. nih.govnih.govacs.org Research has shown that the direct products of the biosynthetic machinery are actually didemnins X and Y, which are fatty acylglutamine ester derivatives. nih.govnih.govacs.org These precursors are thought to be exported from the bacterial cell and then converted to the active form, didemnin B, through an extracellular maturation process. nih.govnih.govacs.orgacs.orgh1.co It is plausible that this compound biosynthesis follows a similar strategy.

Enzymatic Mechanisms and Catalytic Intermediates in Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis is a marvel of molecular engineering. At its heart are the NRPS and PKS modules, each containing a series of catalytic domains that perform specific functions.

Key Enzymatic Domains and Their Functions in the Proposed Biosynthesis:

| Domain | Function | Role in this compound Biosynthesis |

| Adenylation (A) Domain | Selects and activates the specific amino acid or carboxylic acid precursor by converting it to an aminoacyl- or acyl-adenylate. nih.gov | Determines the sequence of building blocks in the this compound backbone. The substrate promiscuity of these domains can lead to the production of different congeners. nih.gov |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated precursor via a phosphopantetheinyl arm. nih.gov | Shuttles the growing peptide chain between the different catalytic domains of the enzymatic complex. uzh.ch |

| Condensation (C) Domain | Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid. nih.gov | Responsible for elongating the peptide backbone of this compound. |

| Ketosynthase (KS) Domain | Catalyzes the Claisen condensation to extend the polyketide chain. researchgate.net | Involved in the formation of the isostatine-like portion of the molecule. |

| Ketoreductase (KR) Domain | Reduces a keto group to a hydroxyl group. researchgate.net | Modifies the polyketide-derived portion of the molecule. |

| Methyltransferase (MT) Domain | Adds a methyl group to a nitrogen or oxygen atom. google.com | Responsible for the N-methylation of specific amino acid residues in the this compound structure. |

| Epimerization (E) Domain | Converts an L-amino acid to its D-isomer. uzh.ch | Accounts for the presence of D-amino acids in the final structure of this compound. |

| Thioesterase (TE) Domain | Catalyzes the release of the final peptide from the enzyme complex, often accompanied by cyclization. nih.gov | Responsible for the macrolactamization that forms the cyclic core of this compound. |

The biosynthesis proceeds through a series of covalent intermediates tethered to the T domains of the NRPS modules. The sequence of modules and the specific domains within each module dictate the final structure of the natural product.

Genetic Basis of Tamandarin Biosynthesis and Pathway Engineering Potential

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymatic machinery for the production of complex natural products like this compound are typically clustered together on the chromosome or a plasmid of the producing organism. nih.gov These are known as biosynthetic gene clusters (BGCs).

The BGC for didemnins, designated the did cluster, has been identified and characterized from Tistrella mobilis. nih.govnih.govacs.org This discovery is a cornerstone for understanding the biosynthesis of this compound. The did locus is located on a large megaplasmid and contains the genes for the multi-modular NRPS-PKS enzymes. nih.govnih.govacs.orgacs.orgh1.cocapes.gov.br

Organization of the Didemnin Biosynthetic Gene Cluster:

| Gene(s) | Encoded Enzyme(s) | Proposed Function in Biosynthesis |

| didA to didJ | Hybrid NRPS-PKS megasynthase | Assembly of the didemnin backbone from amino acid and polyketide precursors. researchgate.net |

Analysis of the did BGC has revealed a collinear arrangement, where the order of the genes and modules corresponds to the sequence of amino acids in the final peptide. nih.govnih.govacs.org The structural differences between this compound and didemnin B likely arise from minor variations in the corresponding BGCs, possibly in the adenylation domain's substrate specificity of the initial module or in the set of tailoring enzymes.

Biotechnological Strategies for Biosynthesis Enhancement

The identification of the did BGC opens up exciting possibilities for enhancing the production of this compound and for generating novel, potentially more potent analogs through metabolic engineering.

Potential Biotechnological Approaches:

Heterologous Expression: The entire did BGC can be transferred to and expressed in a more genetically tractable and faster-growing host organism, such as E. coli or Streptomyces. nih.govpatsnap.com This strategy can overcome the limitations of slow growth and low yields often associated with the native producing organisms. nih.gov

Gene Cluster Duplication: Introducing a second copy of the BGC into the producing organism's genome can lead to a significant increase in the production titer of the desired compound. researchgate.net

Precursor-Directed Biosynthesis: Supplementing the fermentation medium with high concentrations of specific precursors or synthetic analogs can lead to their incorporation into the final product, generating novel derivatives. nih.gov This approach takes advantage of the inherent flexibility of some of the biosynthetic enzymes.

Promoter Engineering: Replacing the native promoters in the BGC with stronger, inducible promoters can enhance the transcription of the biosynthetic genes and, consequently, the yield of the final product.

Pathway Optimization in a Heterologous Host: Modifying the metabolic pathways of the heterologous host to increase the supply of essential precursors (e.g., specific amino acids or malonyl-CoA) can further boost the production of the desired cyclodepsipeptide.

These biotechnological strategies, proven effective for didemnins, hold immense promise for the sustainable production of this compound and the creation of a diverse library of new compounds for pharmacological evaluation.

Synthetic Methodologies and Analogue Development for Tamandarin B

Retrosynthetic Analysis and Key Disconnection Strategies in Tamandarin B Total Synthesis

Initial synthetic efforts targeted the amide bond between the norstatine (Nst) and threonine (Thr) residues for the final ring-closing step. researchgate.net However, this approach resulted in low yields, prompting a revision of the strategy. researchgate.net

A more successful and widely adopted retrosynthetic approach involves the disconnection of the macrocycle at the amide bond between the Proline (Pro) and N,O-dimethyltyrosine (N,O-Me2Tyr) residues. nih.govscispace.comacs.org This strategy has consistently provided higher yields for the macrolactamization step. nih.govresearchgate.netacs.org

Following the macrocycle disconnection, the linear precursor is typically broken down into smaller, more manageable fragments. nih.govacs.org A common fragmentation strategy involves dividing the linear peptide into three key units: nih.govacs.org

A dipeptide or tripeptide fragment: Often containing Proline and Leucine (B10760876) (Leu), sometimes coupled with hydroxyisovaleric acid (Hiv). nih.gov

The norstatine (Nst) fragment: A non-proteinogenic amino acid that is a key component of the macrocycle. nih.gov

A modified tyrosine-threonine fragment: Typically the N,O-Me2Tyr-Thr unit. nih.gov

This convergent strategy allows for the individual synthesis of each fragment, which are then coupled to form the linear precursor for the final macrocyclization. researchgate.net

Pioneering Total Synthesis Efforts and Methodological Innovations

The journey to synthesize this compound has been marked by significant methodological advancements, particularly in macrocyclization, stereoselective synthesis, and the application of modern synthetic reactions.

Macrocyclization Strategies and Yield Optimization (e.g., Pro4-N,O-Me2Tyr5 Junction)

The choice of the macrocyclization site is a critical determinant of the success and efficiency of the total synthesis of this compound. Early attempts at cyclization between the Nst and Thr residues proved to be low-yielding, with reported yields as low as 15%. researchgate.net

A breakthrough in the synthesis was the strategic shift of the macrolactamization site to the junction between the fourth residue, Proline (Pro4), and the fifth residue, N,O-dimethyltyrosine (N,O-Me2Tyr5). nih.govresearchgate.netscispace.com This revised strategy led to a dramatic improvement in the yield of the macrocyclization step, with some reports indicating yields as high as 65%. researchgate.net This optimization has become a cornerstone of modern synthetic routes to this compound and its analogues, facilitating the production of sufficient material for further biological evaluation. nih.govscispace.com Various peptide coupling reagents have been employed for this key transformation, including BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net

Stereoselective Synthesis of Key Fragments

For instance, the synthesis of the norstatine (Nst) fragment has been achieved through diastereoselective reduction of a β-ketoester intermediate. nih.gov In one approach, the β-ketoester is formed by the condensation of the lithium enolate of methyl acetate (B1210297) with a Boc-protected D-valine activated as a pentafluorophenyl ester. nih.gov Subsequent reduction of the ketone with potassium borohydride (B1222165) yields the desired alcohol with controlled stereochemistry. nih.gov

Other stereoselective methods, such as the Evans' aldol (B89426) reaction, have been employed in the synthesis of related natural product fragments and are applicable to the construction of the chiral centers in this compound's components. acgpubs.org These methods utilize chiral auxiliaries to direct the stereochemical outcome of bond-forming reactions, ensuring the correct configuration of the final product.

Design and Synthesis of this compound Macrocyclic Analogues

To investigate the structure-activity relationship (SAR) of this compound, researchers have designed and synthesized a variety of macrocyclic analogues. researchgate.netacs.orgnih.gov These modifications often involve replacing specific amino acid residues within the macrocycle to probe their importance for biological activity.

One study describes the synthesis of four new macrocyclic analogues of this compound. acs.org A key modification involved replacing the N,O-Me2Tyr5 residue with N-Me-phenylalanine (N-MePhe5) and (S)-2-(methylamino)-3-(naphthalen-2-yl)propanoic acid (N-MeNaphth5). researchgate.net The synthesis of these analogues was made possible by the optimized macrocyclization strategy at the Pro4-N,O-Me2Tyr5 junction. acs.org The biological evaluation of these analogues provides valuable insights into how changes in the macrocycle's structure affect its anticancer properties. researchgate.netacs.org

Another designed analogue is Lys3 tamandarin M, where the leucine at position 3 is replaced with lysine. researchgate.net This modification was intended to provide a point of attachment for a biological probe to help elucidate the mechanism of action of this class of compounds. researchgate.net

Synthesis of this compound Side-Chain Analogues for Structure-Activity Relationship Elucidation

The side chain of this compound is known to be a critical determinant of its biological activity. scispace.com Consequently, the synthesis of side-chain analogues has been a major focus of research to understand and potentially enhance its therapeutic properties. scispace.comnih.gov

Researchers have prepared novel this compound analogues by coupling different side chains to the synthetically accessible this compound macrocycle. scispace.com The selection of these side chains is often inspired by the structures of highly potent, naturally occurring didemnins (B1670499), such as aplidine (dehydrodidemnin B) and didemnin (B1252692) M. scispace.com

Comparative Synthetic Strategies between Tamandarins and Didemnins

The structural similarity between tamandarins and didemnins has led to overlapping synthetic strategies, with insights from didemnin synthesis often paving the way for advancements in tamandarin synthesis. colorado.edu Didemnins, such as Didemnin B, are structurally more complex than tamandarins, featuring a 23-membered macrocycle with an α-(α-hydroxyisovaleryl)propionic acid (Hip) unit. mdpi.com In contrast, tamandarins possess a smaller 21-membered ring containing a simpler hydroxyisovaleric acid (Hiv) residue. mdpi.com This fundamental structural difference has implications for their synthesis.

A critical step in the synthesis of both families of cyclodepsipeptides is the macrolactamization, the ring-closing reaction that forms the cyclic core. The choice of the cyclization site is paramount for achieving a good yield and avoiding side reactions. Early total syntheses of both didemnins and tamandarins explored various amide bond formations for the key macrocyclization step. mdpi.comresearchgate.net

A significant breakthrough in the synthesis of these molecules was the optimization of the macrolactamization strategy. Initial approaches for this compound synthesis, mirroring some didemnin syntheses, involved cyclization between the norstatine (Nst1) and threonine (Thr6) residues. However, this particular amide bond formation proved to be low-yielding, affording the desired macrocycle in only about 15% yield. nih.govfrontiersin.orgnih.gov This low efficiency hampered the production of sufficient material for further studies.

Learning from successful didemnin syntheses, a more efficient macrolactamization site was identified at the junction between the proline (Pro4) and the N,O-dimethyltyrosine (N,O-Me2Tyr5) residues. mdpi.comresearchgate.netacs.org This strategic shift dramatically improved the cyclization yield to as high as 65%, representing a more than four-fold increase in efficiency. nih.govfrontiersin.orgnih.gov This optimized approach has become the preferred method for constructing the macrocyclic core of this compound and its analogues, facilitating the synthesis of a wider range of compounds for biological evaluation. researchgate.netresearchgate.netescholarship.org

Table 1: Comparison of Macrolactamization Strategies in this compound Synthesis

| Cyclization Site | Coupling Reagents | Reported Yield | Reference |

|---|---|---|---|

| Norstatine (Nst1) - Threonine (Thr6) | Not specified in detail | ~15% | nih.govfrontiersin.orgnih.gov |

| Proline (Pro4) - N,O-Me2Tyr5 | HATU | 63% | rsc.org |

| Proline (Pro4) - Aromatic Moiety | Not specified in detail | 65% | nih.govfrontiersin.orgnih.gov |

The development of a reliable and high-yielding cyclization protocol is a cornerstone of any successful total synthesis of complex macrocycles like this compound. mdpi.com The evolution of the synthetic strategy from the less efficient Nst-Thr linkage to the Pro-Tyr junction underscores the importance of strategic bond disconnection and the synergistic relationship between the synthetic efforts targeting didemnins and tamandarins.

Emerging Synthetic Approaches and Future Challenges in this compound Synthesis

While solution-phase synthesis has been the workhorse for the total synthesis of this compound and its analogues, the field is continually evolving, with emerging methodologies offering potential advantages in terms of efficiency, scalability, and the ability to generate diverse libraries of compounds. mdpi.comresearchgate.net

Emerging Synthetic Approaches:

Solid-Phase Peptide Synthesis (SPPS): SPPS has revolutionized the synthesis of linear peptides and has been increasingly applied to the synthesis of complex cyclic peptides and depsipeptides. researchgate.netwikipedia.org While most reported syntheses of tamandarins have been conducted in solution, SPPS offers the potential for more rapid and automated synthesis of the linear precursor. mdpi.comresearchgate.net A combination of solid-phase synthesis for the linear chain followed by a solution-phase macrolactamization is a promising hybrid strategy. researchgate.net This approach could significantly accelerate the generation of this compound analogues for SAR studies.

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a powerful tool for achieving high selectivity under mild reaction conditions. rsc.org For complex molecules like this compound, chemoenzymatic strategies could be employed for the stereoselective synthesis of the non-standard amino acid components or even for the macrocyclization step itself, catalyzed by engineered thioesterases. beilstein-journals.orgchemrxiv.org This approach could offer a more sustainable and efficient alternative to traditional chemical methods.

Catalytic Strategies: The development of novel catalytic methods for bond formation is a constant driver of innovation in organic synthesis. mpg.de Future synthetic efforts towards this compound could benefit from the application of advanced catalytic methods for the formation of specific amide or ester bonds within the macrocycle, potentially leading to even higher yields and milder reaction conditions.

Future Challenges:

Despite the progress made, several challenges remain in the synthesis of this compound and its analogues:

Synthesis of Non-Standard Residues: The structure of this compound contains several non-proteinogenic amino acids, such as norstatine and N,O-dimethyltyrosine. The efficient and stereocontrolled synthesis of these building blocks remains a key challenge and an area for methodological improvement.

Scalability: The current synthetic routes, while effective at the laboratory scale, may not be readily scalable for the production of larger quantities of material that would be required for extensive preclinical or clinical development. Developing more convergent and efficient syntheses will be crucial for future applications.

Analogue Synthesis and SAR: A primary motivation for synthesizing this compound is to create analogues to understand its mechanism of action and improve its therapeutic properties. researchgate.net A significant challenge lies in the development of flexible synthetic routes that allow for the easy modification of various parts of the molecule, including the macrocycle and the side chain. The synthesis and biological evaluation of a diverse range of analogues will be essential to fully elucidate the SAR of the tamandarin class of compounds.

Table 2: Selected Synthesized Analogues of this compound

| Analogue | Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| N-MePhe5-Tamandarin B | Replacement of N,O-Me2Tyr5 with N-Me-phenylalanine | To probe the role of the aromatic residue in the macrocycle | frontiersin.orgsciepublish.com |

| N-MeNaphth5-Tamandarin B | Replacement of N,O-Me2Tyr5 with (S)-2-(methylamino)-3-(naphthalen-2-yl)propanoic acid | To investigate the effect of a larger aromatic system | frontiersin.orgsciepublish.com |

| Ser6-Tamandarin B | Replacement of Threonine (Thr6) with Serine (Ser6) | To understand the role of the threonine residue in conformation | nih.gov |

| Dehydrothis compound | Oxidation of the lactyl group in the side chain to a pyruvyl group | To examine the influence of the side chain's oxidation state on bioactivity | acs.org |

Molecular Mechanisms of Biological Activity of Tamandarin B

Interaction with Eukaryotic Ribosomes and Inhibition of Protein Biosynthesis

The primary and most well-documented mechanism of action for Tamandarin B is the potent inhibition of eukaryotic protein synthesis. acs.org This activity is central to its cytotoxic effects. The compound targets a crucial component of the translational machinery, leading to a halt in polypeptide chain elongation. nih.gov

This compound exerts its inhibitory effect on protein synthesis by directly targeting the eukaryotic elongation factor 1A (eEF1A). nih.govacs.orgsemanticscholar.org eEF1A is a vital GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. nih.gov

Research indicates that this compound, like its analogue Didemnin (B1252692) B, binds selectively and with high affinity to the GTP-bound conformation of eEF1A. acs.org This interaction stabilizes the eEF1A-GTP complex on the ribosome, preventing its release after GTP hydrolysis. nih.govencyclopedia.pub By locking eEF1A in a ribosome-bound state, the factor cannot be recycled for subsequent rounds of aa-tRNA delivery, effectively stalling the elongation process. nih.gov The binding site for these depsipeptides is located at the interface between domains 1 and 2 of eEF1A, a site that is only fully formed in the GTP-bound state, which explains the preferential binding. acs.org This stabilized ternary complex of this compound, eEF1A, and the ribosome obstructs the binding of the next elongation factor, eEF2, which is necessary for the translocation step, further ensuring the cessation of protein synthesis. nih.gov

The process of loading aminoacyl-tRNA (aa-tRNA) onto the ribosome is a critical step in protein elongation, facilitated by eEF1A. The cycle begins with eEF1A, activated by binding to GTP, recruiting the correct aa-tRNA to form a ternary complex (eEF1A•GTP•aa-tRNA). This complex then docks at the ribosomal A-site. nih.gov

Following a correct codon-anticodon pairing, GTP is hydrolyzed to GDP, causing a conformational change in eEF1A. This change leads to the release of the eEF1A•GDP complex from the ribosome, leaving the aa-tRNA in the A-site, ready for peptide bond formation. this compound disrupts this cyclical process. By binding to and stabilizing the eEF1A complex on the ribosome, it effectively prevents the release of eEF1A after GTP hydrolysis. nih.govnih.govencyclopedia.pub Consequently, the ribosomal A-site remains occupied by the stalled eEF1A, physically blocking the accommodation of a new aa-tRNA and thereby inhibiting the elongation of the polypeptide chain. nih.govencyclopedia.pub

Modulation of Elongation Factor 1A (eEF1A) Function

Engagement with Palmitoyl-Protein Thioesterase 1 (PPT1) and Associated Cellular Processes

Beyond its primary role as a protein synthesis inhibitor, this compound's biological activity is also linked to its interaction with palmitoyl-protein thioesterase 1 (PPT1). nih.govencyclopedia.pub PPT1 is a lysosomal enzyme responsible for removing palmitate fatty acids from modified proteins, a post-translational modification process known as depalmitoylation. acs.org This process is crucial for regulating the localization, trafficking, and function of numerous signaling proteins. acs.org

Studies on the closely related Didemnin B have shown that it inhibits PPT1 activity. nih.govacs.org This inhibition is described as uncompetitive, meaning the inhibitor binds preferentially to the enzyme-substrate complex. acs.org By inhibiting PPT1, compounds like this compound can disrupt the normal cycle of protein palmitoylation and depalmitoylation. This disruption can affect the function of various cellular proteins, including those involved in signal transduction and membrane association. acs.org The concomitant inhibition of both eEF1A and PPT1 is thought to contribute to the potent and rapid induction of apoptosis observed with these compounds. nih.govencyclopedia.pub

| Target Protein | Function | Effect of Compound Binding | Reference |

|---|---|---|---|

| eEF1A (Eukaryotic Elongation Factor 1A) | Delivers aminoacyl-tRNA to the ribosome during protein synthesis. | Stabilizes the eEF1A-GTP complex on the ribosome, stalling translation elongation. | nih.govacs.orgnih.gov |

| PPT1 (Palmitoyl-Protein Thioesterase 1) | Removes palmitate from S-palmitoylated proteins (depalmitoylation). | Inhibits enzymatic activity, disrupting protein trafficking and signaling. | nih.govencyclopedia.pubacs.org |

Induction of Apoptotic Pathways and Cellular Stress Responses

The potent cytotoxicity of this compound is ultimately executed through the activation of programmed cell death, or apoptosis. This is triggered by the profound cellular disruption caused by the inhibition of protein synthesis and other targets. The cell responds to this stress by initiating signaling cascades that culminate in its own demise.

Apoptosis is often executed by a family of proteases called caspases, which are activated in a hierarchical cascade. mdpi.comembopress.org The cellular stress induced by this compound and its analogues leads to the activation of these cascades. semanticscholar.org The process involves both initiator caspases, which respond to death signals, and effector caspases, which carry out the demolition of the cell by cleaving key cellular substrates. embopress.org While the precise sequence of caspase activation specifically by this compound is not fully detailed, the mechanism is known to be employed by its close structural relatives. semanticscholar.org For instance, the extrinsic apoptotic pathway can be initiated, which may involve the activation of caspase-8, leading to the subsequent activation of effector caspases like caspase-3. encyclopedia.pubembopress.org The intrinsic, or mitochondrial, pathway is also implicated, where cellular stress leads to the release of cytochrome c from mitochondria, triggering the formation of the apoptosome and activation of caspase-9, which in turn activates effector caspases. plos.org

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. oncotarget.comrsc.org The inhibition of protein synthesis elongation by this compound can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. encyclopedia.pubresearchgate.net The cell responds to ER stress through a signaling network called the Unfolded Protein Response (UPR). oncotarget.com While initially a pro-survival response aimed at restoring homeostasis, prolonged or severe ER stress triggers apoptosis. oncotarget.comrsc.org Analogues of this compound have been shown to induce ER stress, activating the UPR. encyclopedia.pubresearchgate.net This activation can be a significant contributor to the compound's pro-apoptotic activity, linking the initial inhibition of protein synthesis directly to the induction of cell death pathways. researchgate.net

| Cellular Process | Mechanism of Action | Ultimate Outcome | Reference |

|---|---|---|---|

| Protein Synthesis Elongation | Inhibition of eEF1A function, preventing aa-tRNA delivery and translocation. | Cessation of protein production. | nih.govnih.gov |

| Protein Depalmitoylation | Inhibition of PPT1 enzyme activity. | Disruption of protein localization and signaling. | nih.govacs.org |

| Apoptosis | Activation of initiator and effector caspase cascades. | Programmed cell death. | semanticscholar.orgencyclopedia.pub |

| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded/misfolded proteins due to translation inhibition. | Activation of the Unfolded Protein Response (UPR), leading to apoptosis. | encyclopedia.pubresearchgate.net |

Investigation of Caspase Activation Cascades

Modulation of Cellular Signaling Cascades Beyond Translational Inhibition

While the primary mechanism of action for this compound and its close relatives, the didemnins (B1670499), is the inhibition of protein synthesis via interaction with eukaryotic elongation factor 1A (eEF1A), emerging evidence suggests this does not fully account for their potent biological activities. encyclopedia.pubnih.gov Research into structurally similar compounds like plitidepsin (B549178) indicates that the antiproliferative effects may also stem from the modulation of non-canonical functions of eEF1A, leading to the activation of key signaling pathways that control cell fate. encyclopedia.pubnih.gov

Effects on MAPK and NF-κB Signaling

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are crucial regulators of cellular processes including inflammation, immune responses, and cell survival. mdpi.complos.orgfrontiersin.org In an unstimulated state, the NF-κB p65 subunit is held inactive in the cytoplasm by an inhibitor protein. mdpi.com Upon activation, NF-κB translocates to the nucleus to promote the transcription of various genes. plos.org The MAPK family, comprising kinases like ERK, JNK, and p38, also plays a significant role in regulating inflammatory and immune-related gene expression and can activate the NF-κB pathway. mdpi.commdpi.com

Mechanistic studies on plitidepsin, a compound with a nearly identical architecture to this compound, have revealed a novel mechanism for activating these pathways. encyclopedia.pubnih.gov The target protein, eEF1A2, directly interacts with and blocks the pro-apoptotic activity of double-stranded RNA-dependent protein kinase (PKR), thereby promoting tumor cell survival. encyclopedia.pubnih.gov In the presence of plitidepsin, PKR is released from eEF1A2. encyclopedia.pub This disengagement allows PKR to regain its kinase activity and initiate extrinsic apoptosis through the activation of the MAPK and NF-κB signaling cascades. encyclopedia.pub Given the structural and biological similarities, it is hypothesized that this compound employs a comparable mechanism, influencing these critical signaling networks beyond simple translational arrest. researchgate.netupenn.edu

Perturbation of Cell Cycle Regulatory Networks

The cell cycle is a tightly controlled series of events governed by a network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure orderly progression through distinct phases (G1, S, G2, M). nih.govresearchgate.net The activation of signaling pathways like NF-κB is directly linked to cell cycle regulation. nih.gov For instance, NF-κB activation is implicated in controlling the expression of cyclin D1, a crucial protein for the cell's commitment to enter the DNA synthesis (S) phase from the G1 phase. nih.gov

The potent cytotoxic activity of this compound and related marine depsipeptides strongly suggests an ability to disrupt this regulatory network. nih.gov Other marine-derived compounds have been shown to cause cell cycle arrest at specific phases; for example, (+)-discodermolide arrests cells in the M phase, while cycloxazoline can delay the entry of S-phase cells into the G2/M phase. nih.govoatext.com By activating NF-κB, this compound likely perturbs the expression of key cyclins and other regulatory proteins, leading to a halt in cell cycle progression and contributing to its antiproliferative effects. This disruption prevents cancer cells from dividing and can ultimately trigger apoptosis. nih.govencyclopedia.pub

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

The molecular mechanism of action of this compound, while known to be potent, remains a subject of intense investigation. upenn.edu To further understand the processes underlying its biological activity, researchers have engaged in extensive structure-activity relationship (SAR) studies. upenn.eduresearchgate.net

Rational Design of Modified Analogues for SAR Probing

The rational design of new molecules involves the purposeful creation of analogues where specific parts of the molecule are altered to probe their function. nih.gov This approach has been widely applied to this compound and the didemnin family. researchgate.netresearchgate.net The easier synthetic access to the tamandarin macrocycle compared to the didemnins has accelerated the preparation of new derivatives for evaluating antitumor activity. nih.govacs.org

Several research efforts have focused on synthesizing novel analogues by modifying two key regions: the macrocycle core and the linear side chain. upenn.eduscispace.com These studies aim to identify which structural components are essential for bioactivity and to potentially develop compounds with improved therapeutic properties. scispace.com

Key strategies in the rational design of this compound analogues include:

Macrocycle Modification: The synthesis of analogues with alterations in the large cyclic peptide core helps to determine the conformational requirements for activity. researchgate.netscispace.com

Side Chain Variation: Researchers have prepared novel this compound analogues by attaching side chains found in the most active didemnin compounds, such as Aplidine (plitidepsin) and didemnin M. scispace.com This creates hybrid molecules to test for enhanced or more selective bioactivity.

Isosteric Replacement: In some designs, specific amide bonds within the peptide structure are replaced with surrogates, such as a ψ[CH2NH] group, to investigate the importance of that bond for activity and to potentially increase metabolic stability. researchgate.netscispace.com

These synthetic efforts have provided a library of compounds that help to systematically map the relationship between the molecule's structure and its biological function. researchgate.netnih.gov

| Analogue Design Strategy | Target Moiety | Rationale | Reference |

| Hybrid Analogues | Side Chain | Combine the this compound macrocycle with side chains from highly potent didemnins (e.g., Aplidine, Didemnin M) to test for improved or selective activity. | scispace.com |

| Macrocycle Optimization | Macrocycle | Alter the site of cyclization during synthesis to improve reaction yields, facilitating the production of more analogues for testing. | researchgate.netnih.govacs.org |

| Isosteric Replacement | Peptide Bond | Replace a prolyl amide bond with a ψ[CH2NH] surrogate to investigate the bond's importance and potentially decrease toxicity while maintaining activity. | researchgate.netscispace.com |

| Probe Attachment | Macrocycle | Synthesize a modified macrocycle (e.g., Lys3 tamandarin M) designed for attachment to a biological probe to help clarify the mechanism of action. | upenn.eduresearchgate.net |

Identification of Pharmacophoric Elements Critical for Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. wikipedia.org These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. wikipedia.orgnih.gov Identifying the pharmacophore of this compound is crucial for understanding its potent activity.

SAR studies have illuminated several key pharmacophoric elements:

The Linear Side Chain: The side chain is known to be a primary site of activity. upenn.eduresearchgate.net Modifications to this part of the molecule significantly impact biological potency and can modulate the selectivity of the compound's effects. scispace.com For example, attaching different side chains can influence whether the compound is more potent as an anticancer agent or as an immunosuppressant. scispace.com

Specific Amino Acid Residues: The nature of certain amino acid residues within the macrocycle is important. For instance, replacing the N,O-dimethyltyrosine with residues like N-methylphenylalanine is well-tolerated, indicating some flexibility in this position. acs.org

Together, these elements form the pharmacophore of this compound, where the macrocycle acts as a scaffold to correctly orient the critical side chain for interaction with its biological target, eEF1A. encyclopedia.pubresearchgate.net

Preclinical Mechanistic Investigations in Cellular and Organismal Models

Preclinical investigations using both cell-based (in vitro) and organism-based (in vivo) models are essential for validating the therapeutic potential of new compounds. nih.gov this compound and its rationally designed analogues have been the subject of such studies to confirm their biological effects. nih.govscispace.com

In cellular models, this compound and its novel analogues have been evaluated for their anticancer activity at institutions like the National Cancer Institute. scispace.com These studies have tested the compounds against a variety of human tumor cell lines, with many of the new analogues exhibiting promising bioactivity. nih.govscispace.com These in vitro assays are critical for confirming that the mechanistic actions, such as cell cycle arrest and induction of apoptosis, translate into effective cytotoxicity against cancer cells. nih.govnih.gov

While specific in vivo studies on this compound in organismal models are not as extensively detailed in the provided results, the preclinical pipeline for the closely related didemnin class provides a clear precedent. nih.govnih.gov For instance, related compounds have been evaluated in aggressive mouse lymphoma models, demonstrating significant reductions in tumor burden and extended survival. nih.gov Furthermore, the immunosuppressive activity of certain this compound analogues is under investigation, suggesting a broader therapeutic potential beyond cancer. scispace.com These preclinical evaluations in cellular and animal models are a critical step in determining a compound's potential for further development. scispace.comnih.gov

Cell-Based Assays for Pathway Elucidation

Cell-based assays are fundamental tools for dissecting the molecular pathways affected by bioactive compounds like this compound. These assays provide a platform to assess cytotoxicity, inhibition of essential cellular processes, and the induction of specific signaling cascades in a controlled cellular environment.

Initial studies revealed that tamandarins exhibit potent cytotoxic activity against various human cancer cell lines. researchgate.netxenobe.org While specific IC50 values for this compound are not extensively documented in publicly available literature, research on its close analog, Tamandarin A, provides significant insights. Tamandarin A has demonstrated significant cytotoxicity against several human cancer cell lines. For instance, it was found to be active against BX-PC3 pancreatic carcinoma, DU-145 prostate carcinoma, and UMSCC10b head and neck carcinoma cells. researchgate.net It is noted that this compound also shows strong cytotoxicity and is considered a more potent inhibitor of protein synthesis than its analog. researchgate.net

The primary mechanism of cytotoxicity for the didemnin and tamandarin families is the inhibition of protein synthesis. nih.govacs.orgnih.gov This is achieved through the binding to the eukaryotic elongation factor 1-alpha (eEF1A), a key protein in the translation process responsible for delivering aminoacyl-tRNA to the ribosome. nih.govresearchgate.net By binding to eEF1A, this compound is thought to stabilize the eEF1A/GTP/aa-tRNA complex at the ribosomal A-site, thereby halting the elongation phase of protein synthesis. acs.org Cell-free protein synthesis inhibition assays have been instrumental in confirming this mechanism for the didemnin class of molecules, and by extension, for this compound. acs.orgnih.gov

Table 1: Cytotoxicity of Tamandarin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| BX-PC3 | Pancreatic Carcinoma | 1.79 |

| DU-145 | Prostate Carcinoma | 1.36 |

| UMSCC10b | Head and Neck Carcinoma | 0.99 |

In vivo Model Systems for Understanding Mechanism of Action

A significant breakthrough in understanding the in vivo behavior of tamandarins and didemnins came from studies using transparent fish models, namely the glass catfish (Kryptopterus bicirrhis) and the zebrafish (Danio rerio). xenobe.org The transparency of these organisms permits the real-time visualization of fluorescently labeled compounds, offering a unique window into their uptake, distribution, and localization.

In these studies, fluorescent analogs of tamandarin and didemnin were administered to the fish. xenobe.org Microscopic examination revealed that the fluorescent probes rapidly accumulated in the stomach and subsequently localized within chondrocyte cells in the spine and fins. xenobe.org This specific localization pattern suggests a potential interaction with components of cartilage tissue. These in vivo imaging studies are crucial for identifying potential tissue targets and understanding the broader physiological impact of this compound. The zebrafish, in particular, is a well-established model for studying developmental biology and toxicology, and its use in this context highlights its utility in probing the in vivo effects of marine natural products. nih.govnih.govresearchgate.net

Development and Application of Biological Probes for Target Identification

The identification of the direct molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action. To this end, the development and application of biological probes derived from this compound have been a key research focus. These probes are typically analogs of the natural product that have been chemically modified to include a reporter tag, such as a fluorescent molecule or an affinity label, without significantly compromising their biological activity.

A notable strategy in this area has been the design and synthesis of a Lys3 tamandarin M analog. nih.govnih.govacs.org This analog was specifically engineered to serve as a biological probe for affinity studies. nih.govnih.govacs.org By replacing a leucine (B10760876) residue with lysine, a site for the attachment of a tag was introduced at a position on the macrocycle that is distant from the side chain, which is known to be crucial for its biological activity. nih.govupenn.edu This design allows the probe to interact with its cellular targets while minimizing interference from the attached tag. nih.gov The synthesis of this probe represents a significant step towards identifying the binding partners of tamandarins through techniques like affinity chromatography and mass spectrometry. nih.govnih.govacs.org

Furthermore, fluorescently labeled probes have been instrumental in target identification efforts. xenobe.org An iodoacetyl-fluorescein (IAF)-labeled analog of Tamandarin A has been utilized in co-immunoprecipitation (Co-IP) experiments. xenobe.org Co-IP is a powerful technique for identifying protein-protein interactions, and in this context, it was used to pull down cellular proteins that bind to the tamandarin analog. xenobe.orgthermofisher.com These experiments led to the identification of a family of Intercellular Adhesion Molecules (ICAMs) as potential binding partners in both human cells and zebrafish. xenobe.org ICAMs are known to be expressed in chondrocytes, which aligns with the in vivo localization studies in fish models, suggesting a potential role for these molecules in the biological activity of tamandarins. xenobe.org

Advanced Methodologies for Investigating Tamandarin B

Computational Chemistry and Molecular Modeling Applications

Computational approaches have become indispensable in the study of complex natural products like Tamandarin B. griffith.edu.au These methods allow for the simulation and prediction of molecular behavior, offering insights that can guide further experimental work. griffith.edu.au For structurally related compounds like the didemnins (B1670499) and tamandarins, computational analysis has been crucial in understanding their mechanism of action. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that govern its binding affinity. For the closely related didemnin (B1252692) family, molecular docking studies have been pivotal. For instance, docking studies have elucidated the interaction between didemnins and the COVID-19 main protease (Mpro), suggesting a high binding affinity. biointerfaceresearch.com Given the structural similarity between didemnins and tamandarins, similar in silico analyses are crucial for predicting the binding modes of this compound to its targets. researchgate.net

A hypothetical molecular docking study of this compound with a potential target protein, such as human elongation factor eEF1A (a known target of the related didemnin B), would involve preparing the 3D structures of both the ligand (this compound) and the receptor (eEF1A). acs.org Docking algorithms would then be used to generate various binding poses and score them based on factors like binding energy. The results would highlight key amino acid residues in the target's binding pocket that interact with specific functional groups on this compound.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -10.5 | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | Glu166, Pro167, Arg168 | Highlights specific amino acids crucial for binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Details the nature of the chemical forces involved in binding. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with target molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the system's behavior. mdpi.com For didemnins and tamandarins, MD simulations have been used to model their binding to human elongation factor eEF1A, providing a rationale for their potent antitumor activity. researchgate.net

An MD simulation of this compound complexed with a target protein would start with the best-docked pose from molecular docking. The simulation would then be run for a specific duration (e.g., nanoseconds to microseconds), and the resulting trajectory would be analyzed to assess the stability of the complex, identify conformational changes in both the ligand and the receptor, and calculate binding free energies. This provides a more realistic and detailed understanding of the binding event than static docking models. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. unair.ac.idnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent derivatives. unair.ac.idnih.gov While specific QSAR models for this compound are not extensively documented in the public domain, the principles of QSAR have been widely applied to natural products and their analogs. escholarship.orgresearchgate.net

The development of a QSAR model for this compound analogs would involve compiling a dataset of these compounds with their measured biological activities (e.g., IC50 values). pensoft.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. pensoft.net Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity. frontiersin.org

Table 2: Key Components of a QSAR Model for this compound Analogs

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables | Molecular descriptors representing physicochemical properties. | Molecular weight, LogP, number of hydrogen bond donors/acceptors |

| Statistical Method | The algorithm used to build the model. | Partial Least Squares (PLS) Regression |

| Validation Metrics | Statistical parameters to assess the model's predictive power. | R², Q², RMSE |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide detailed information about the electronic properties of this compound, such as its molecular orbital energies, electrostatic potential, and charge distribution. ibb.waw.pldntb.gov.uarsc.org This information is crucial for understanding its reactivity and interactions at a subatomic level. rsc.orgresearchgate.net The application of DFT to peptides and depsipeptides like this compound can help in rationalizing their conformational preferences and reactivity. ibb.waw.pl

A DFT study of this compound would involve optimizing its geometry and then calculating various electronic properties. The results could reveal the most reactive sites on the molecule, which is valuable information for understanding its mechanism of action and for designing chemical modifications.

High-Throughput Screening (HTS) for Unbiased Target Identification

High-Throughput Screening (HTS) is a drug discovery process that allows for the automated testing of a large number of chemical compounds against a specific biological target or a cellular pathway. genome.govbmglabtech.com While traditional drug discovery often starts with a known target, HTS can be used in a more unbiased manner to identify novel targets for a bioactive compound like this compound. nih.govnih.gov This is typically achieved through phenotypic screening, where the effect of the compound on a cellular phenotype is measured without a preconceived notion of the target. nih.gov

In a hypothetical HTS campaign for this compound, a library of human cell lines could be treated with the compound, and changes in cell morphology, proliferation, or the expression of a reporter gene could be monitored. nih.gov Hits from this screen (cell lines that show a significant response) would then be subjected to further investigation to identify the molecular target responsible for the observed phenotype. genome.gov

Omics Technologies in Understanding Biological Impact

"Omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with this compound. griffith.edu.aucsic.es These approaches are powerful for elucidating the compound's mechanism of action and its broader biological impact. csic.es

Proteomics: Proteomics is the large-scale study of proteins. nih.govmdpi.com By comparing the proteome of cells treated with this compound to that of untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. mdpi.com This can provide clues about the cellular pathways affected by the compound and help in identifying its direct or indirect targets. liverpool.ac.uk Techniques such as mass spectrometry-based quantitative proteomics would be employed for such studies. mdpi.com

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.comcreative-proteomics.com Analyzing the metabolome of this compound-treated cells can reveal alterations in metabolic pathways. mdpi.com This information can help to understand the functional consequences of the compound's activity and can point to potential mechanisms of action or off-target effects. nih.gov

Proteomics and Metabolomics Profiling in Response to this compound

Direct proteomic and metabolomic studies specifically focused on this compound are limited in publicly available research. However, the body of work on didemnin B offers a strong predictive framework for understanding the potential protein interactions and metabolic alterations induced by this compound.

Proteomics:

Chemoproteomic profiling using a photoaffinity labeling probe derived from didemnin B in THP-1 human monocytic cells has successfully identified interacting proteins. researchgate.net This powerful technique allows for the capture and identification of direct binding partners in a cellular context. A key protein identified with high significance was Palmitoyl-Protein Thioesterase 1 (PPT1). researchgate.net

Further research has solidified the understanding that didemnin B has two primary direct protein targets: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and PPT1. nih.gov The interaction with EEF1A1 is central to its mechanism of inhibiting protein synthesis. nih.govplos.org Didemnin B binds to the GTP-bound state of EEF1A1, stabilizing its association with aminoacyl-tRNA at the ribosomal A-site and thereby stalling translation. nih.govglpbio.com

| Protein Target | Cell Line/System | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Palmitoyl-Protein Thioesterase 1 (PPT1) | THP-1 Human Monocytic Cells | Chemoproteomic profiling with photoaffinity probe | Identified as a significant interacting protein. | researchgate.net |

| Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) | Various | Biochemical and molecular assays | Identified as a direct target for inhibition of protein synthesis. | nih.gov |

| Palmitoyl-Protein Thioesterase 1 (PPT1) | Various | Biochemical and molecular assays | Identified as a direct target. | nih.gov |

Metabolomics:

Metabolomic analyses have shed light on the broader metabolic consequences of didemnin B activity. In a study involving obese mice with non-alcoholic fatty liver disease (NAFLD), treatment with didemnin B led to a significant decrease in both liver and plasma triglycerides, indicating a favorable impact on lipid metabolism. researchgate.net Another study, focusing on the producing organisms, utilized metabolomics to analyze Tistrella species, which led to the identification of didemnin B and several of its analogs. patsnap.comfigshare.com This highlights the utility of metabolomics in both understanding the effects of these compounds and in their discovery and production. patsnap.comfigshare.com

| Metabolic Change | Model System | Key Finding | Reference |

|---|---|---|---|

| Decreased liver triglycerides | Obese mice with NAFLD | Didemnin B improved hepatic steatosis. | researchgate.net |

| Decreased plasma triglycerides | Obese mice with NAFLD | Didemnin B improved blood lipid profiles. | researchgate.net |

Transcriptomics and Gene Expression Analysis

Transcriptomic studies, primarily through RNA sequencing (RNA-seq), have provided a detailed view of the gene expression changes elicited by didemnin B, offering a blueprint for the likely transcriptional response to this compound.

In cell culture models, RNA-seq analysis following didemnin B treatment revealed a significant downregulation of HK2 (Hexokinase 2), a key enzyme in glycolysis. patsnap.com Pathway enrichment analysis of the transcriptomic data further indicated a downregulation of pathways related to TNFA signaling via NF-κB and MYC targets. patsnap.com

Studies in a mouse model of obesity and metabolic dysfunction-associated steatotic liver disease (MASLD) demonstrated that intervention with didemnin B altered the hepatic expression of numerous genes. physiology.org Specifically, there was a notable impact on genes involved in the endoplasmic reticulum (ER) stress response, inflammation, and cholesterol metabolism. researchgate.netnih.gov

| Gene | Model System | Expression Change | Associated Function | Reference |

|---|---|---|---|---|

| HK2 | Cell Culture | Downregulated | Glycolysis | patsnap.com |

| TNFA signaling pathway genes | Cell Culture | Downregulated | Inflammation | patsnap.com |

| MYC target genes | Cell Culture | Downregulated | Cell proliferation, metabolism | patsnap.com |

| Xbp1s | Obese Mice (Liver) | Altered | ER Stress Response | nih.gov |

| Mcp1 | Obese Mice (Liver) | Altered | Inflammation | nih.gov |

| Tnfa | Obese Mice (Liver) | Altered | Inflammation | nih.gov |

| Fgf21 | Obese Mice (Liver) | Altered | Fatty Acid Oxidation | researchgate.netnih.gov |

| Ldlr | Obese Mice (Liver) | Altered | Cholesterol Metabolism | nih.gov |

| Bsep | Obese Mice (Liver) | Altered | Bile Acid Transport | nih.gov |

| Apoa1 | Obese Mice (Liver) | Altered | Lipid Transport | nih.gov |

| Cd36 | Obese Mice (Liver) | Altered | Fatty Acid Uptake | nih.gov |

| Ces1 | Obese Mice (Liver) | Altered | Lipid Metabolism | nih.gov |

| Acox1 | Obese Mice (Liver) | Altered | Fatty Acid Oxidation | nih.gov |

These advanced methodologies, while largely applied to didemnin B, provide a critical foundation for understanding the molecular toxicology and pharmacological potential of this compound. Future studies directly employing proteomics, metabolomics, and transcriptomics on this compound will be essential to confirm and expand upon these findings.

Challenges and Future Research Directions for Tamandarin B

Methodological Advancements in Efficient Synthesis and Analogue Libraries

A primary obstacle in the study of many complex natural products is securing a sufficient and reliable supply. The total synthesis of Tamandarin B has been a key focus of research, not only to provide material for biological testing but also to enable the creation of diverse analogue libraries for structure-activity relationship (SAR) studies. upenn.edu

Early synthetic routes were hampered by low yields, particularly during the critical macrocyclization step. nih.govacs.org A significant methodological breakthrough was achieved by altering the site of macrolactamization. Initial strategies attempting to form the macrocycle via an amide bond between norstatine (Nst¹) and threonine (Thr⁶) resulted in poor yields, as low as 15%. nih.govacs.orgacs.org Researchers engineered a more efficient and convergent synthetic strategy by shifting the cyclization point to the junction between proline (Pro⁴) and the N,O-Me₂Tyr⁵ residue. acs.orgresearchgate.netacs.orgnih.gov This revised approach, utilizing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), dramatically improved the macrocyclization yield to as high as 65%. nih.govresearchgate.net

This optimized synthesis has been instrumental in accelerating the development of this compound analogues. researchgate.netacs.org Researchers have successfully prepared derivatives with modifications in both the macrocycle and the side chain. acs.orgnih.gov For instance, analogues where the N,O-Me₂Tyr⁵ unit was replaced with N-Me-phenylalanine (N-MePhe⁵) or the more hydrophobic N-Me-L-3-(2-naphthyl)alanine have been synthesized to probe the influence of this residue on bioactivity. nih.govacs.org The ability to efficiently generate these libraries is crucial for systematically mapping the chemical features essential for the compound's potent biological effects. acs.org

Comprehensive Elucidation of Multifaceted Molecular Mechanisms of Action

Despite its potent bioactivities, the precise molecular mechanism of action for this compound remains a subject of ongoing investigation. nih.govupenn.edursc.org The strong structural and biological resemblance to the didemnin (B1252692) family, particularly didemnin B, has led to the hypothesis that they share common molecular targets. nih.govnih.gov

The prevailing theory is that these compounds function as inhibitors of protein synthesis. acs.orgnih.gov More specifically, research on related compounds suggests that the target is the eukaryotic elongation factor 1A (eEF1A). researchgate.netencyclopedia.pub This protein is a critical component of the cellular machinery responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By interfering with eEF1A function, compounds like this compound can halt protein production, leading to cell growth arrest and apoptosis. encyclopedia.pub Studies on didemnin B have further refined this hypothesis, suggesting it may have a dual mechanism, concomitantly inhibiting both eEF1A1 and another enzyme, palmitoyl-protein thioesterase 1 (PPT1), to induce rapid apoptosis in cancer cells. encyclopedia.pub

Interestingly, some evidence points to a potential separation of mechanisms mediating cytotoxicity and the inhibition of protein synthesis. nih.gov The creation of specifically designed analogues, such as Lys³ tamandarin M which can be attached to a biological probe, represents a key strategy for future research aimed at definitively identifying the binding partners and clarifying the complex downstream effects of this compound. upenn.edu

Exploration of Novel Biological Activities and Therapeutic Potential in Basic Research

The established biological activities of this compound are potent and wide-ranging. It demonstrates significant antitumor, antiviral, and immunosuppressive effects at low nanomolar and even femtomolar concentrations. nih.govnih.govmdpi.com Initial studies reported that naturally occurring this compound possessed more potent antitumor activity than didemnin B, the first marine natural product to enter phase II clinical trials in the United States. nih.govnih.gov

The development of synthetic analogues has provided further insight into its therapeutic potential. Three novel side-chain analogues of this compound, including hybrids with side chains from naturally occurring didemnins (B1670499) like aplidine and didemnin M, were evaluated by the National Cancer Institute (NCI). nih.gov All three compounds exhibited promising bioactivity in the NCI-60 tumor cell line screen. nih.gov One analogue, named Tamandarin M, showed remarkable activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) of less than 10 nM across all cell lines. nih.gov

Future basic research will likely focus on expanding the scope of biological testing for this compound and its most active analogues. This includes screening against a wider array of cancer types, viral pathogens, and models of autoimmune disease. Exploring these novel activities could uncover new therapeutic avenues that were not apparent from the initial studies of the parent compound.

Integration of Computational and Experimental Approaches for Rational Design

The advancement of this compound research exemplifies the powerful synergy between computational chemistry and experimental synthesis. The rational design of new analogues is increasingly guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) established for both the tamandarin and didemnin families. acs.orgkdpublications.in

For example, the decision to synthesize an analogue with a more hydrophobic N-Me-L-3-(2-naphthyl)alanine at position 5 was based on prior knowledge that the hydrophobicity of this residue was a key determinant of biological activity in the didemnins. acs.org This type of informed design, which predicts how a structural change might affect bioactivity, is a hallmark of an integrated computational-experimental workflow. While direct mentions of specific computational studies on this compound are sparse in initial literature, the strategies employed for analogue development are consistent with the principles of rational drug design. researchgate.net

Future efforts will likely see a more explicit integration of these approaches. Molecular docking and dynamics simulations could be used to model the interaction of this compound with its putative target, eEF1A, providing a structural basis for its inhibitory action. Such models would be invaluable for designing next-generation analogues with enhanced potency and selectivity, potentially minimizing off-target effects and improving the therapeutic index.

Strategies for Overcoming Research Hurdles in Natural Product Chemistry

This compound serves as an excellent case study for the challenges inherent in natural product chemistry and the strategies being developed to overcome them. kdpublications.in A major historical hurdle is the "supply problem"—natural sources often provide only minuscule quantities of the desired compound, which is itself part of a complex mixture that is tedious to separate. lupinepublishers.comutep.edu The most effective strategy to surmount this has been the development of a robust and efficient total synthesis, as detailed previously. acs.orgnih.gov

Another significant challenge is the elucidation of the mechanism of action, a common issue for many bioactive natural products. upenn.edursc.org The strategy here involves a multidisciplinary approach. The synthesis of specialized chemical tools, such as fluorescently labeled analogues and affinity probes, is critical for target identification and validation studies. upenn.edunih.gov These probes can be used in complex biological systems to pinpoint binding partners, helping to unravel the compound's mode of action.

Finally, the inherent complexity of natural product structures can be a daunting synthetic challenge. utep.edu The research on this compound demonstrates a key strategy for overcoming this: a focus on developing highly convergent and efficient synthetic routes that allow for the late-stage introduction of diversity. This not only solves the supply issue but also facilitates the rapid exploration of the chemical space around the natural product, accelerating the path of drug discovery. nih.gov

Q & A

Basic Research Questions